molecular formula C7H9ClN2O2S B13313455 [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride

[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride

Cat. No.: B13313455
M. Wt: 220.68 g/mol
InChI Key: JMGFIOGHQYKKNL-UHFFFAOYSA-N
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Description

[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride is a specialized chemical reagent designed for advanced organic synthesis and drug discovery research. This compound integrates a reactive methanesulfonyl chloride group (-SO2Cl) with a pyrazole heterocycle, a scaffold renowned for its significant presence in pharmacologically active molecules . The prop-2-en-1-yl (allyl) group on the pyrazole nitrogen offers a versatile handle for further synthetic modification via reactions such as cross-coupling or oxidation. The primary application of this reagent is as a key synthetic intermediate for the preparation of sulfonamide derivatives. The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines, enabling the efficient incorporation of the pyrazole-sulfonamide pharmacophore into target molecules . Pyrazole-sulfonamide hybrids are of immense interest in medicinal chemistry due to their diverse biological activities, which include serving as enzyme inhibitors and possessing potential antiproliferative, anticancer, and anti-inflammatory properties . The pyrazole core is a privileged structure in FDA-approved drugs, underpinning its established value in the design of bioactive compounds . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions, as sulfonyl chlorides are generally reactive and corrosive .

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

(2-prop-2-enylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H9ClN2O2S/c1-2-5-10-7(3-4-9-10)6-13(8,11)12/h2-4H,1,5-6H2

InChI Key

JMGFIOGHQYKKNL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CC=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Adapting Existing Methodologies

Drawing from related research, here's a plausible synthetic route:

  • Synthesis of 1-(Prop-2-en-1-yl)-1H-pyrazol-5-amine Precursor : A similar synthesis approach has been reported for pyrazole derivatives, which involves NMI-MsCl mediated amide bond formation reaction that has been successfully employed for the synthesis of novel pharmacologically relevant pyrazole derivatives. The reaction of 2-methoxyphenyl hydrazine with 3-aminocrotononitrile in the presence of hydrochloric acid and water yields the 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine precursor.
  • Synthesis of Polysubstituted Pyridyl Pyrazolecarboxamides : Reacting 1-(3,5-disubstituted pyridine-2-yl)-3-substituted-1H-pyrazole-5-carboxylic acid with 2-amino-3,5-disubstituted benzoic acid in a reaction solvent with an appropriate amount of methanesulfonyl chloride at -10 to 20°C yields an intermediate of 2-[1-(3,5-disubstituted pyridine-2-yl)-3-substituted-1H-pyrazole-5-yl]-6,8-disubstituted-4H-3,1-benzoxazine-4-one. The intermediate can then be reacted with a substituted primary or secondary amine to form the final product.

Reaction Conditions and Techniques

  • General Procedure : To a solution of an appropriate amino precursor (1 mmol) in dichloromethane (DCM), add NMI (2 mmol) and methanesulfonyl chloride (1 mmol) at 0°C. Warm the reaction mixture to room temperature and stir for 20 minutes. Add the appropriate acid (1.2 mmol) at 0°C, then bring the mixture to room temperature and heat at 45°C for approximately 3 hours.
  • Workup : Dilute the reaction mixture with ice water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and distill under reduced pressure to obtain the crude residue.
  • Purification : Purify the crude mixture by column chromatography using hexane and ethyl acetate as eluent to obtain the desired pyrazole derivatives.

Spectroscopic Data

Obtaining spectroscopic data, such as \$$^{1}\$$H-NMR, \$$^{13}\$$C-NMR, and mass spectrometry, is crucial for confirming the structure and purity of the synthesized compound. For instance, the \$$^{1}\$$H-NMR spectrum should exhibit characteristic signals for the allyl group (e.g., around 5.8 ppm for the vinyl proton) and the methyl group of the methanesulfonyl moiety (around 3.0 ppm).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: The double bond in the prop-2-en-1-yl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Addition: Electrophiles like halogens or hydrogen halides can be used in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Chemistry: In chemistry, [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential as a pharmacophore. Pyrazole derivatives, in general, have shown activities such as anti-inflammatory, antimicrobial, and anticancer properties. This specific compound could be explored for similar activities.

Industry: In the industrial sector, [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The compound can be compared to the following structurally related sulfonyl chlorides (Table 1):

Compound Name Molecular Formula CAS RN Melting Point (°C) Key Substituents Storage Conditions
[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride C₈H₉ClN₂O₂S Not provided Not available Propenyl-pyrazole, -SO₂Cl Likely refrigerated
(4-Chlorophenyl)methanesulfonyl chloride C₇H₆Cl₂O₂S 6966-45-6 90–93 4-Chlorophenyl, -SO₂Cl Standard
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride C₁₁H₈Cl₂N₂O 288252-38-0 115 4-Chlorophenyl, methyl-pyrazole, -COCl Below 4°C

Key Observations :

  • Substituent Effects : The propenyl group in the target compound introduces steric and electronic differences compared to the 4-chlorophenyl group in analogs. The propenyl group’s double bond may increase reactivity toward electrophilic additions or polymerizations, whereas the 4-chlorophenyl group enhances aromatic stability and lipophilicity .
  • Melting Points : While data for the target compound are unavailable, the higher melting point of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (115°C) suggests stronger intermolecular forces (e.g., dipole-dipole interactions) compared to (4-chlorophenyl)methanesulfonyl chloride (90–93°C). The target compound’s melting point would depend on the balance between the rigid pyrazole ring and the flexible propenyl chain .

Biological Activity

[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride (CAS Number: 84787676) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride is C7H9ClN2O2SC_7H_9ClN_2O_2S with a molecular weight of 194.68 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing the pyrazole moiety can exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit specific enzymes, contributing to their therapeutic effects.
  • Receptor Modulation : These compounds may act as modulators of various receptors, including androgen receptors, which are implicated in several diseases such as cancer.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, some derivatives have demonstrated significant cytotoxic effects against cancer cell lines, suggesting that [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride may also possess similar properties.

CompoundCell Line TestedIC50 (µM)Reference
Compound AA431 (skin cancer)23.30 ± 0.35
Compound BJurkat (leukemia)<1000
[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chlorideTBDTBDTBD

Antimicrobial Activity

Some pyrazole derivatives have shown promising antimicrobial activity. While specific data on [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride is limited, related compounds indicate potential efficacy against various pathogens.

Study 1: Anticancer Activity

A recent study investigated the cytotoxic effects of various pyrazole derivatives on prostate cancer cells. The results indicated that compounds with a similar structure to [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride exhibited significant growth inhibition in vitro.

Study 2: Enzymatic Inhibition

Another study focused on the inhibition of dipeptidyl peptidase IV (DPP-IV) by pyrazole-based compounds. The findings suggested that these compounds could serve as effective DPP-IV inhibitors, which are crucial for managing type 2 diabetes.

Q & A

Q. What are the common synthetic routes for [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing the pyrazole core with a prop-2-en-1-yl group, followed by sulfonylation using methanesulfonyl chloride. Key steps include:

  • Alkylation : Introducing the prop-2-en-1-yl substituent via nucleophilic substitution or transition metal-catalyzed coupling.
  • Sulfonylation : Reacting the pyrazole intermediate with methanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane or DMF) with a base like triethylamine to scavenge HCl . Optimization focuses on temperature control (0–25°C), stoichiometric ratios (1:1.2 for sulfonylation), and purification via column chromatography to achieve >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the prop-2-en-1-yl group (δ 5.2–5.8 ppm for vinyl protons) and sulfonyl chloride moiety (δ 3.8–4.2 ppm for CH2SO2Cl) .
  • FTIR : Strong absorption bands at 1350–1150 cm<sup>−1</sup> (S=O symmetric/asymmetric stretching) and 750 cm<sup>−1</sup> (C–Cl) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 220.02 for [M+H]<sup>+</sup>) .

Q. What safety protocols are critical when handling this sulfonyl chloride derivative?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H330 hazard) .
  • Spill Management : Neutralize leaks with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic data refine the structural understanding of this compound, and which software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) resolves bond angles, torsion angles, and packing interactions. Use:

  • SHELXL : For refining atomic coordinates and thermal displacement parameters. Recent updates enable handling of twinned data and high-resolution structures .
  • WinGX : Integrates SHELX programs for data processing and visualization (e.g., ORTEP diagrams) . Key metrics: Bond length of S–Cl (~1.99 Å) and dihedral angles between pyrazole and sulfonyl groups .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

The sulfonyl chloride group acts as a strong electrophile. Studies on analogous compounds show:

  • Amine Reactions : Second-order kinetics with primary amines (k ~ 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> at 25°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states . Computational models (DFT) predict charge distribution, with the sulfur atom as the electrophilic center (Mulliken charge: +1.5) .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

  • Pyrazole Substitutions : Electron-withdrawing groups (e.g., Br at position 4) increase metabolic stability but reduce aqueous solubility (logP increases by 0.5–1.0 units) .
  • Sulfonyl Group Replacement : Replacing –SO2Cl with –SO2NH2 diminishes cytotoxicity in in vitro assays (e.g., IC50 shifts from 12 μM to >100 μM) .

Q. What are the stability profiles under varying storage conditions?

  • Thermal Stability : Decomposes above 80°C, releasing SO2 and HCl (TGA data) .
  • Light Sensitivity : UV exposure (λ = 254 nm) accelerates degradation; store in amber vials at –20°C .
  • Hydrolytic Degradation : Half-life in aqueous buffer (pH 7.4): ~48 hours; acidic conditions (pH 2) reduce stability to <6 hours .

Methodological Notes

  • Contradictions in Data : Some studies report conflicting solubility values (e.g., 5 mg/mL in DMSO vs. 2 mg/mL ). Verify via saturation assays.
  • Advanced Tools : For computational modeling, use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to predict reactivity .

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